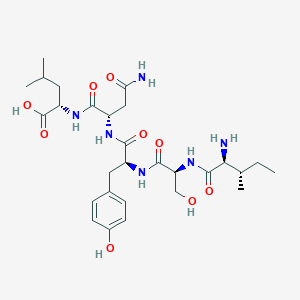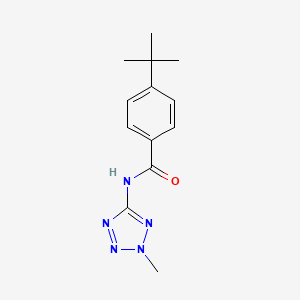
Cytidine, 2'-deoxy-5-(1-pyrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’-deoxy-5-(1-pyrenyl)-: is a modified nucleoside where the cytidine base is attached to a pyrene moiety at the 5-position. This compound is of significant interest due to its unique photophysical properties, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 2’-deoxy-5-(1-pyrenyl)- typically involves the modification of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxy-5-iodocytidine with pyrene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of Cytidine, 2’-deoxy-5-(1-pyrenyl)- .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cytidine, 2’-deoxy-5-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the pyrene ring, altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives, while reduction can yield pyrene dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’-deoxy-5-(1-pyrenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is employed in studying nucleic acid interactions and dynamics. It can be incorporated into DNA or RNA strands to monitor structural changes and binding events.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a diagnostic tool for detecting specific biomolecules.
Industry: Its fluorescence properties make it useful in the development of sensors and imaging agents for industrial applications
Wirkmechanismus
The mechanism by which Cytidine, 2’-deoxy-5-(1-pyrenyl)- exerts its effects is primarily through its interaction with nucleic acids. The pyrene moiety intercalates between base pairs in DNA or RNA, leading to changes in the structural conformation of the nucleic acid. This intercalation can affect various molecular pathways, including gene expression and replication processes. The compound’s fluorescence properties also allow for the visualization of these interactions in real-time .
Vergleich Mit ähnlichen Verbindungen
Cytidine: The parent compound, which lacks the pyrene moiety.
2’-Deoxycytidine: Similar to Cytidine, 2’-deoxy-5-(1-pyrenyl)- but without the pyrene group.
5-Azacytidine: A cytidine analog used in cancer treatment.
Decitabine: Another cytidine analog with applications in treating myelodysplastic syndromes and acute myeloid leukemia
Uniqueness: Cytidine, 2’-deoxy-5-(1-pyrenyl)- is unique due to its pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and visualization of nucleic acid interactions. Its ability to intercalate into DNA and RNA also distinguishes it from other cytidine analogs, providing unique insights into nucleic acid dynamics and interactions .
Eigenschaften
CAS-Nummer |
654668-75-4 |
|---|---|
Molekularformel |
C25H21N3O4 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-pyren-1-ylpyrimidin-2-one |
InChI |
InChI=1S/C25H21N3O4/c26-24-18(11-28(25(31)27-24)21-10-19(30)20(12-29)32-21)16-8-6-15-5-4-13-2-1-3-14-7-9-17(16)23(15)22(13)14/h1-9,11,19-21,29-30H,10,12H2,(H2,26,27,31)/t19-,20+,21+/m0/s1 |
InChI-Schlüssel |
VHEUDDUHWFKFRD-PWRODBHTSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)

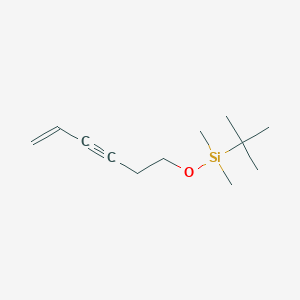
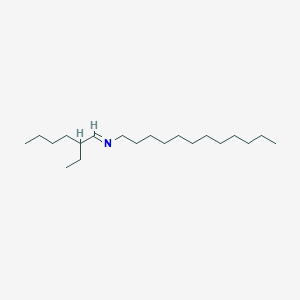

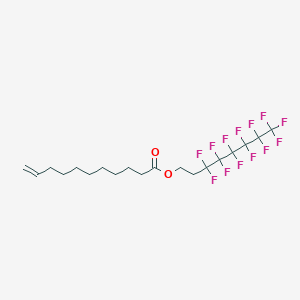

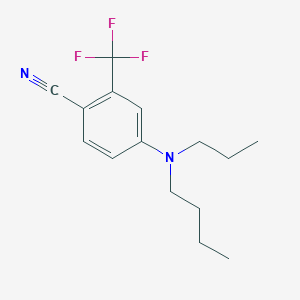

![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
